Abatc
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Overview
Description
Azidobenzamidotaurocholate is a bile acid transporting protein.
Scientific Research Applications
Behavioral Science
Applied Behavior Analysis (ABA) in Autism : ABA methods have been used to enhance skills in individuals with autism spectrum disorder (ASD), focusing on augmenting socially significant behaviors. However, access to these techniques is limited in some regions due to a reliance on randomized controlled trials (RCTs) as the primary measure of intervention effectiveness (Keenan & Dillenburger, 2011).
Mobile Application for ABA Data : An Android application was developed to support ABA tutors in gathering and sharing data from ABA sessions with autistic subjects, highlighting the integration of technology in behavioral science (Artoni et al., 2012).
Breath Analysis
- Advanced Breath Analysis (ABA) Platform : This platform represents an innovative approach in breath research, employing data management concepts and semantic web technologies to document studies and enable automatic reproducibility (Elsayed et al., 2013).
Plant Biology
- ABA in Plant Development : A study on Armadillo BTB Arabidopsis protein 1 (ABAP1) showed its role in regulating mitotic DNA replication and cell proliferation in plants, contributing to our understanding of plant organogenesis (Masuda et al., 2008).
Computational Technology
ABAQUS® in Structural Analysis : The use of the ABAQUS® numerical program was highlighted in the study of the compression of thin-walled composite plates, demonstrating its importance in engineering and structural analysis (Falkowicz et al., 2016).
Abaqus in Marine Diesel Engine Development : The application of Abaqus in the design and analysis of marine diesel engines was explored, emphasizing its role in modern design methods (Liu Liju, 2013).
properties
CAS RN |
125378-99-6 |
---|---|
Product Name |
Abatc |
Molecular Formula |
C33H49N5O7S |
Molecular Weight |
659.8 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5R,7R,10S,12S,13R,17R)-7-[(4-azidobenzoyl)amino]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C33H49N5O7S/c1-19(4-11-29(41)35-14-15-46(43,44)45)24-9-10-25-30-26(18-28(40)33(24,25)3)32(2)13-12-23(39)16-21(32)17-27(30)36-31(42)20-5-7-22(8-6-20)37-38-34/h5-8,19,21,23-28,30,39-40H,4,9-18H2,1-3H3,(H,35,41)(H,36,42)(H,43,44,45)/t19-,21+,23-,24-,25?,26?,27-,28+,30?,32+,33-/m1/s1 |
InChI Key |
AKTCPEQKKNHWEG-YHVVQYQXSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)NC(=O)C5=CC=C(C=C5)N=[N+]=[N-])O)C |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)NC(=O)C5=CC=C(C=C5)N=[N+]=[N-])O)C |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)NC(=O)C5=CC=C(C=C5)N=[N+]=[N-])O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ABATC azidobenzamidotaurocholate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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